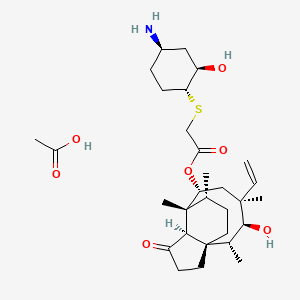
左法木林乙酸酯
描述
科学研究应用
生化分析
Biochemical Properties
Lefamulin acetate plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It achieves this by binding to the peptidyl transferase center of the 50S bacterial ribosome, thereby preventing the binding of transfer RNA for peptide transfer . This interaction disrupts the formation of peptide bonds, which is essential for bacterial protein synthesis. Lefamulin acetate interacts with various biomolecules, including ribosomal RNA and proteins, to exert its antibacterial effects .
Cellular Effects
Lefamulin acetate has significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their ability to synthesize proteins, which is vital for their growth and replication . This inhibition leads to the death of bacterial cells. In addition to its antibacterial effects, lefamulin acetate has been shown to modulate immune responses by reducing the infiltration of immune cells such as neutrophils, monocytes, and T-cells into infected tissues . This modulation can influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects.
Molecular Mechanism
The molecular mechanism of lefamulin acetate involves its selective inhibition of prokaryotic ribosomal protein synthesis. Lefamulin acetate binds to the peptidyl transferase center of the 50S ribosomal subunit, causing an induced fit that tightens the binding pocket around the antibiotic . This binding prevents the proper positioning of transfer RNA, thereby inhibiting peptide bond formation and protein synthesis. The unique structure of lefamulin acetate, including its tricyclic mutilin core and C14 side chain, is essential for its binding interactions and antimicrobial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lefamulin acetate have been observed to change over time. Studies have shown that lefamulin acetate is stable and maintains its antibacterial activity over extended periods . Like many antibiotics, it can undergo degradation under certain conditions, which may affect its long-term efficacy. In vitro and in vivo studies have demonstrated that lefamulin acetate can have sustained effects on bacterial populations, leading to significant reductions in bacterial load over time .
Dosage Effects in Animal Models
The effects of lefamulin acetate vary with different dosages in animal models. Studies have shown that the area under the curve (AUC)/MIC ratio is a critical parameter for predicting the efficacy of lefamulin acetate . Higher dosages of lefamulin acetate have been associated with greater reductions in bacterial colony-forming units (CFU), indicating increased antibacterial activity. At very high doses, toxic or adverse effects may be observed, including gastrointestinal disturbances and hepatic derangement .
Metabolic Pathways
Lefamulin acetate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450 . The metabolites of lefamulin acetate are then excreted through the kidneys. The metabolic pathways of lefamulin acetate can influence its pharmacokinetics and overall efficacy. Additionally, interactions with other drugs that affect cytochrome P450 enzymes can alter the metabolism of lefamulin acetate .
Transport and Distribution
Lefamulin acetate is transported and distributed within cells and tissues through various mechanisms. It rapidly penetrates the epithelial lining fluid (ELF) of the lungs, which is crucial for its effectiveness in treating respiratory infections . The transport of lefamulin acetate from plasma to ELF is facilitated by its chemical properties and interactions with transport proteins. This distribution ensures that lefamulin acetate reaches the site of infection in sufficient concentrations to exert its antibacterial effects .
Subcellular Localization
The subcellular localization of lefamulin acetate is primarily within the bacterial ribosome, where it binds to the peptidyl transferase center of the 50S ribosomal subunit . This localization is essential for its activity, as it directly interferes with bacterial protein synthesis. Lefamulin acetate does not require specific targeting signals or post-translational modifications to reach its site of action, as its chemical structure allows it to interact directly with the ribosomal subunit .
准备方法
化学反应分析
作用机制
相似化合物的比较
属性
IUPAC Name |
acetic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO5S.C2H4O2/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28;1-2(3)4/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3;1H3,(H,3,4)/t16-,17+,18-,20-,21-,22-,24+,25+,26-,27+,28+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMXIQXWHPSVDE-ZPJPNJFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027897 | |
| Record name | Lefamulin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350636-82-6 | |
| Record name | Lefamulin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14-O-{[(1R,2R,4R)-4-Amino-2-hydroxy-cyclohexylsulfanyl]-acetyl}-mutilin Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What analytical methods are commonly employed to assess Lefamulin acetate in pharmaceutical formulations, and what are the key validation parameters for these methods?
A1: A recent study [] focused on developing and validating a stability-indicating Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the estimation of Lefamulin in pure form and pharmaceutical drug products. The researchers emphasized the importance of method validation, particularly for stability-indicating assays, to ensure the accuracy, precision, and reliability of the analytical results [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid;hydrochloride](/img/structure/B608430.png)
![1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea;bromide](/img/structure/B608431.png)
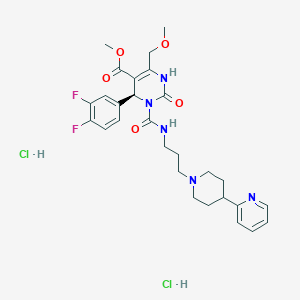
![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)
![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 2-ethylsulfanyl-1,2-dihydropyridine-3-carboxylate](/img/structure/B608435.png)
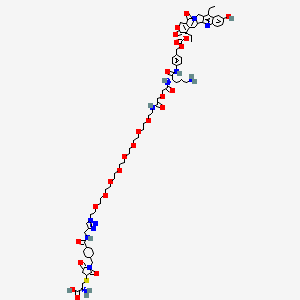

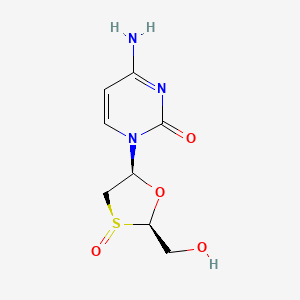
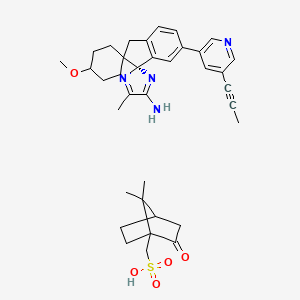
![Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-](/img/structure/B608448.png)
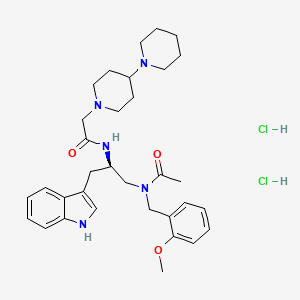
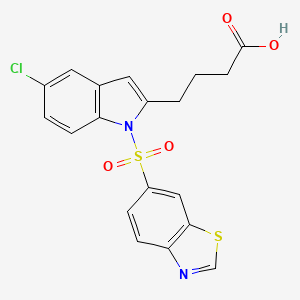
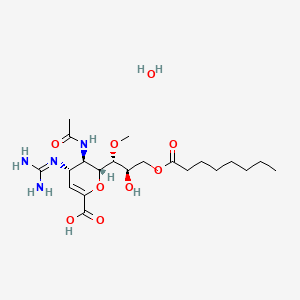
![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)
